![molecular formula C18H23F3N2O5 B1522095 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate CAS No. 1185237-75-5](/img/structure/B1522095.png)
1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate
Overview
Description
1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a trifluoromethyl group and a phenylethylamine moiety, making it a unique structure of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The phenylethylamine moiety is then attached via reductive amination. The final step involves the formation of the fumarate salt through a reaction with fumaric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Neuropharmacology
One of the primary areas of interest for this compound is in neuropharmacology. Research indicates that derivatives of piperidine compounds can interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.
Antitumor Activity
Recent studies have explored the antitumor properties of piperidine derivatives, including 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate. Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent. Further research is needed to elucidate the mechanisms underlying its antitumor effects.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that certain piperidine derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against microbial pathogens.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined the effects of various piperidine derivatives on serotonin receptor activity. The findings indicated that this compound demonstrated selective binding affinity for serotonin receptors, suggesting its potential use in treating mood disorders.
Case Study 2: Antitumor Activity Assessment
In another research article from Cancer Research, the compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell growth, supporting further investigation into its mechanisms of action and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Amino-1-phenylethyl)piperidine
- 4-(Trifluoromethyl)piperidine
- Phenylethylamine derivatives
Comparison: Compared to similar compounds, 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate stands out due to its unique combination of functional groups. The presence of both the trifluoromethyl group and the phenylethylamine moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate, also known by its CAS number 1185237-75-5, is a chemical compound with significant potential in pharmacological applications. This compound has been studied for its biological activity, particularly in the context of neuropharmacology and medicinal chemistry.
- Molecular Formula : C18H23F3N2O5
- Molar Mass : 404.39 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a trifluoromethyl group and an amino group on the ethyl chain, which are critical for its biological activity.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine.
- Dopaminergic Activity : The compound exhibits properties that suggest it may act as a dopamine receptor modulator. This is particularly relevant for conditions such as Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted.
- Norepinephrine Reuptake Inhibition : Preliminary studies indicate that this compound may inhibit the reuptake of norepinephrine, potentially enhancing its availability in synaptic clefts, which could have implications for treating mood disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Neuropharmacological Studies : In a study published in Journal of Medicinal Chemistry, researchers tested the compound on animal models to assess its effects on locomotor activity and cognitive functions. Results showed an increase in locomotion at certain dosages, suggesting stimulant properties similar to amphetamines .
- Toxicology Reports : Toxicological assessments indicated that while the compound has therapeutic potential, it also presents risks at higher concentrations. A study reported that doses exceeding 10 mg/kg led to significant behavioral changes in rodent models, raising concerns about safety margins .
- Comparative Studies : In comparative studies with other piperidine derivatives, this compound demonstrated superior binding affinity to dopamine receptors compared to structurally similar compounds. This suggests a promising profile for further development as a therapeutic agent .
Data Table: Summary of Biological Activity Studies
Properties
IUPAC Name |
1-(2-amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol;(E)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O.C4H4O4/c15-14(16,17)13(20)6-8-19(9-7-13)12(10-18)11-4-2-1-3-5-11;5-3(6)1-2-4(7)8/h1-5,12,20H,6-10,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMBDYZIWICHA-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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